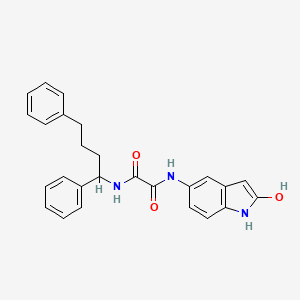

N'-(1,4-Diphenylbutyl)-N-(2-hydroxy-1H-indol-5-yl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1,4-Diphenylbutyl)-N-(2-hydroxy-1H-indol-5-yl)oxamide, also known as DIBO, is a compound that has gained significant attention in recent years due to its potential as a therapeutic agent. DIBO is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Polyurethane Foam Preparation and Properties

Research by Zarzyka (2013) explores the properties of polyurethane foams obtained with hydroxyethyl derivatives of oxamide modified with boric acid, characterized by high thermal stability. These materials exhibit physical properties typical of polyols used in foamed polyurethane preparation, showing enhanced thermal stability and compressive strength. This study suggests potential applications of oxamide derivatives in developing advanced polyurethane materials with improved performance characteristics (Zarzyka, 2013).

Antimicrobial Agents

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds for in vitro antibacterial and antifungal activities, indicating the potential of certain N-substituted compounds as antimicrobial agents. Although the specific compound N'-(1,4-Diphenylbutyl)-N-(2-hydroxy-1H-indol-5-yl)oxamide was not mentioned, the research on structurally similar compounds highlights the exploration of indole derivatives for antimicrobial applications (Desai, Dodiya, & Shihora, 2011).

Novel Coordination Complexes

A study by Correia et al. (2000) on novel six-coordinate oxorhenium complexes with ligands containing PN2 and PNO donor atom sets, including reactions and structural characterizations, demonstrates the versatility of using specific ligands to form complex structures with potential applications in catalysis and material science (Correia, Domingos, Paulo, & Santos, 2000).

Radical Homopolymerization

Huang et al. (2019) studied the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a monomer for preparing hydrophobically modified polyacrylamide. This research could suggest potential applications in enhanced oil recovery and material modification, providing insights into polymerization mechanisms and material properties (Huang et al., 2019).

Histone Deacetylase Inhibition

Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), highlighting potential therapeutic applications for Alzheimer's disease. This indicates the relevance of indole derivatives in developing treatments for neurodegenerative diseases (Lee et al., 2018).

properties

IUPAC Name |

N'-(1,4-diphenylbutyl)-N-(2-hydroxy-1H-indol-5-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c30-24-17-20-16-21(14-15-23(20)28-24)27-25(31)26(32)29-22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-12,14-17,22,28,30H,7,10,13H2,(H,27,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXLADHCBWRLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)NC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)

![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)

![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)

![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)